Cas no 721927-59-9 (N-Boc-D-Ser(Me)-ol)
N-Boc-D-Ser(Me)-ol Chemical and Physical Properties
Names and Identifiers
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- Carbamic acid,N-[(1S)-2-hydroxy-1-(methoxymethyl)ethyl]-, 1,1-dimethylethyl ester
- Carbamicacid, [(1S)-2-hydroxy-1-(methoxymethyl)ethyl]-, 1,1-dimethylethyl ester (9CI)
- Carbamic acid, [(1S)-2-hydroxy-1-(methoxymethyl)ethyl]-, 1,1-dimethylethyl
- N-BOC-D-SER(ME)-OL
- CMWJWKLWQJMPMM-ZETCQYMHSA-N
- J3.516.930J
- Tert-butyl (s)-(1-hydroxy-3-methoxypropan-2-yl)carbamate
- tert-Butyl (1S)-2-hydroxy-1-(methoxymethyl)ethylcarbamate
- N-Boc-D-Ser(Me)-ol; N-Boc-(S)-2-amino-3-methoxy-1-propanol
- N-[(S)-1-(Hydroxymethyl)-2-methoxyethyl]carbamic acid tert-butyl ester
- N-Boc-D-Ser(Me)-ol
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- MDL: MFCD20261175
- Inchi: 1S/C9H19NO4/c1-9(2,3)14-8(12)10-7(5-11)6-13-4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m0/s1
- InChI Key: CMWJWKLWQJMPMM-ZETCQYMHSA-N
- SMILES: O(C(N[C@@H](CO)COC)=O)C(C)(C)C
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 6
- Complexity: 176
- Topological Polar Surface Area: 67.8
N-Boc-D-Ser(Me)-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B620595-10mg |
N-Boc-D-Ser(Me)-ol |
721927-59-9 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B620595-50mg |
N-Boc-D-Ser(Me)-ol |
721927-59-9 | 50mg |
$ 115.00 | 2022-06-07 | ||
| TRC | B620595-100mg |
N-Boc-D-Ser(Me)-ol |
721927-59-9 | 100mg |
$ 160.00 | 2022-06-07 | ||
| Apollo Scientific | OR307124-1g |
N-Boc-(S)-2-amino-3-methoxy-1-propanol |
721927-59-9 | 1g |
£256.00 | 2025-08-05 | ||
| abcr | AB390992-1 g |
N-Boc-D-Ser(Me)-ol; . |
721927-59-9 | 1g |
€458.50 | 2023-04-25 | ||
| abcr | AB390992-5 g |
N-Boc-D-Ser(Me)-ol; . |
721927-59-9 | 5g |
€1291.50 | 2023-04-25 | ||
| Enamine | EN300-6991806-0.05g |
tert-butyl N-[(2S)-1-hydroxy-3-methoxypropan-2-yl]carbamate |
721927-59-9 | 0.05g |
$1080.0 | 2023-05-31 | ||
| Enamine | EN300-6991806-0.1g |
tert-butyl N-[(2S)-1-hydroxy-3-methoxypropan-2-yl]carbamate |
721927-59-9 | 0.1g |
$1131.0 | 2023-05-31 | ||
| Enamine | EN300-6991806-0.25g |
tert-butyl N-[(2S)-1-hydroxy-3-methoxypropan-2-yl]carbamate |
721927-59-9 | 0.25g |
$1183.0 | 2023-05-31 | ||
| Enamine | EN300-6991806-0.5g |
tert-butyl N-[(2S)-1-hydroxy-3-methoxypropan-2-yl]carbamate |
721927-59-9 | 0.5g |
$1234.0 | 2023-05-31 |
N-Boc-D-Ser(Me)-ol Suppliers
N-Boc-D-Ser(Me)-ol Related Literature
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on N-Boc-D-Ser(Me)-ol
N-Boc-D-Ser(Me)-ol (CAS No. 721927-59-9): An Overview of Its Structure, Applications, and Recent Research Advances
N-Boc-D-Ser(Me)-ol (CAS No. 721927-59-9) is a valuable protected amino acid derivative widely used in the synthesis of peptides and proteins. This compound is characterized by its tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of D-serine, which is further modified by a methyl group on the hydroxyl side chain. The Boc protecting group is particularly useful in solid-phase peptide synthesis (SPPS) as it can be selectively removed under mild acidic conditions, allowing for the sequential addition of amino acids without unwanted side reactions.
The chemical structure of N-Boc-D-Ser(Me)-ol is well-defined and can be represented as follows: C10H19NO4. This compound has a molecular weight of approximately 213.26 g/mol and is soluble in common organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). The presence of the Boc group ensures that the amino functionality remains inactive during the synthesis process, which is crucial for maintaining the integrity and purity of the final product.
In recent years, N-Boc-D-Ser(Me)-ol has gained significant attention in various fields, including pharmaceutical research, peptide chemistry, and biomaterials science. One of the key applications of this compound is in the synthesis of peptide-based drugs. Peptides are increasingly being explored as therapeutic agents due to their high specificity and low toxicity. N-Boc-D-Ser(Me)-ol serves as a building block in the construction of these peptides, enabling researchers to design and synthesize complex molecules with precise control over their structure and function.
Recent studies have also highlighted the role of N-Boc-D-Ser(Me)-ol in protein engineering. The ability to introduce specific modifications into proteins using protected amino acids like N-Boc-D-Ser(Me)-ol has opened up new avenues for creating proteins with enhanced stability, solubility, and biological activity. For example, a study published in the Journal of Medicinal Chemistry demonstrated that incorporating N-Boc-D-Ser(Me)-ol into a protein sequence improved its resistance to proteolytic degradation, making it more suitable for therapeutic applications.
Another area where N-Boc-D-Ser(Me)-ol has shown promise is in the development of biomaterials. In tissue engineering and regenerative medicine, biomaterials are used to support cell growth and tissue regeneration. N-Boc-D-Ser(Me)-ol can be incorporated into these materials to enhance their biocompatibility and functional properties. A recent study published in Biomaterials Science reported that peptides containing N-Boc-D-Ser(Me)-ol exhibited improved cell adhesion and proliferation on biomaterial surfaces, which could have significant implications for tissue engineering applications.
The synthesis of N-Boc-D-Ser(Me)-ol typically involves several steps, starting with the protection of D-serine using tert-butyloxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA). The resulting Boc-protected D-serine is then methylated on the hydroxyl group using an appropriate methylating agent, such as iodomethane or dimethyl sulfate. The final product is purified using techniques such as column chromatography or recrystallization to ensure high purity and yield.
The stability and handling of N-Boc-D-Ser(Me)-ol are important considerations for researchers working with this compound. It should be stored at low temperatures (typically 4°C) and protected from moisture to prevent degradation. When used in synthetic reactions, it is often dissolved in anhydrous solvents to minimize side reactions and ensure optimal performance.
In conclusion, N-Boc-D-Ser(Me)-ol (CAS No. 721927-59-9) is a versatile and important compound in modern chemical biology and pharmaceutical research. Its unique properties make it an essential building block for synthesizing peptides, proteins, and biomaterials with tailored functionalities. As research continues to advance, it is likely that new applications for this compound will emerge, further solidifying its importance in the scientific community.
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